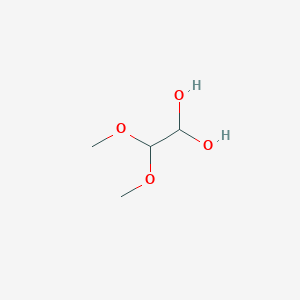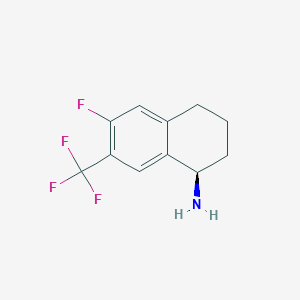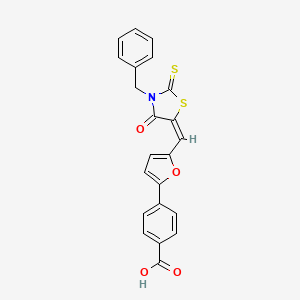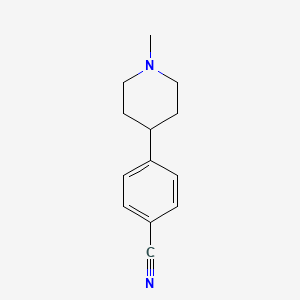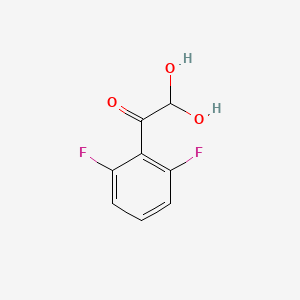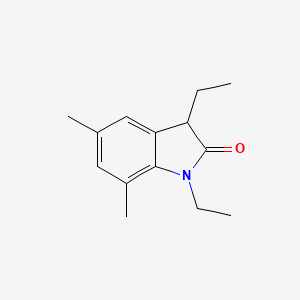
1,3-Diethyl-5,7-dimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-5,7-dimethylindolin-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1,3-Diethyl-5,7-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,3-Diethyl-5,7-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, often using reagents like halogens or sulfonyl chlorides.
Scientific Research Applications
1,3-Diethyl-5,7-dimethylindolin-2-one has several scientific research applications:
Medicinal Chemistry: Indole derivatives, including this compound, are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-5,7-dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Diethyl-5,7-dimethylindolin-2-one can be compared with other indole derivatives, such as:
5,7-Dimethylindolin-2-one: Similar in structure but lacks the diethyl groups, which may affect its biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
1-Benzyl-1H-1,2,3-triazole derivatives: These compounds incorporate different moieties and are explored for their potential as acetylcholine esterase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1,3-diethyl-5,7-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C14H19NO/c1-5-11-12-8-9(3)7-10(4)13(12)15(6-2)14(11)16/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
KZPPGETZDNCDKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC(=CC(=C2N(C1=O)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



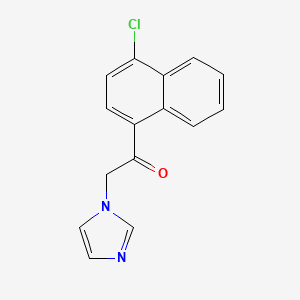

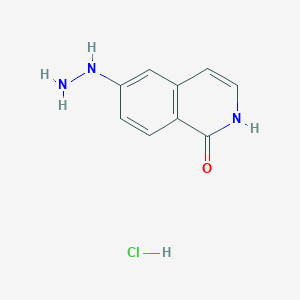
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
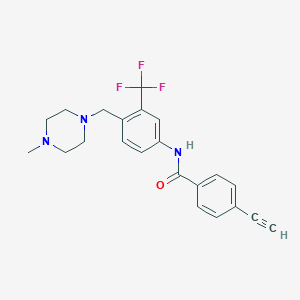
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

